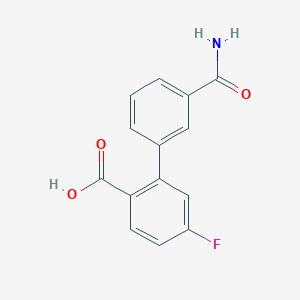
5-(3-Aminocarbonylphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminocarbonylphenyl)-2-fluorobenzoic acid, or 5-ACPAFBA, is a fluorinated carboxylic acid with a wide range of applications in the scientific research field. It has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
科学研究应用
5-ACPAFBA has been used in a variety of scientific research applications. It is used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It is also used in the study of cell signaling pathways and the regulation of gene expression. Additionally, it has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
作用机制
5-ACPAFBA has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. It has been shown to inhibit the activity of these enzymes by binding to their active sites, thus preventing their activity. Additionally, 5-ACPAFBA has been shown to bind to various proteins, including the receptor tyrosine kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
5-ACPAFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. Additionally, it has been shown to bind to various proteins, including the receptor tyrosine kinases, which are involved in the regulation of cell signaling pathways. Furthermore, it has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
实验室实验的优点和局限性
The main advantage of using 5-ACPAFBA in laboratory experiments is its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. Additionally, its ability to bind to various proteins, including the receptor tyrosine kinases, makes it a useful tool for studying cell signaling pathways. However, one of the limitations of using 5-ACPAFBA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
The future of 5-ACPAFBA in scientific research is very promising. One possible future direction is the development of new inhibitors based on the structure of 5-ACPAFBA. Additionally, it may be possible to use 5-ACPAFBA to develop new drugs for the treatment of various diseases. Finally, it may be possible to use 5-ACPAFBA to study the structure and function of proteins and nucleic acids in greater detail.
合成方法
5-ACPAFBA is synthesized through a two-step reaction. The first step is the reaction of 2-fluorobenzaldehyde with 3-aminopropionic acid in the presence of a strong base such as sodium hydroxide. This reaction yields the desired product, 5-ACPAFBA. The second step is the purification of the product, which is done by recrystallization.
属性
IUPAC Name |
5-(3-carbamoylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOGCUHGVXOJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689868 |
Source


|
| Record name | 3'-Carbamoyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-76-8 |
Source


|
| Record name | 3'-Carbamoyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














